REACTION_CXSMILES
|
Cl[C:2]1[N:3]=[N:4][CH:5]=[C:6]2[C:10]([CH3:11])=[C:9]([CH3:12])[N:8]([CH2:13][CH:14]3[CH2:16][CH:15]3[CH3:17])[C:7]=12.[F:18][C:19]1[CH:26]=[CH:25][C:22]([CH2:23][OH:24])=[CH:21][CH:20]=1>>[F:18][C:19]1[CH:26]=[CH:25][C:22]([CH2:23][O:24][C:2]2[N:3]=[N:4][CH:5]=[C:6]3[C:10]([CH3:11])=[C:9]([CH3:12])[N:8]([CH2:13][CH:14]4[CH2:16][CH:15]4[CH3:17])[C:7]=23)=[CH:21][CH:20]=1
|
Name
|
7-chloro-2,3-dimethyl-1-(2-methylcyclopropylmethyl)pyrrolo[2,3-d]pyridazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC=C2C1N(C(=C2C)C)CC2C(C2)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CO)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
title compound
|
Type
|
product
|
Smiles
|
FC1=CC=C(COC=2N=NC=C3C2N(C(=C3C)C)CC3C(C3)C)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |